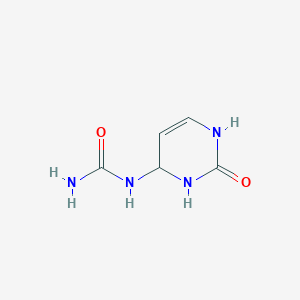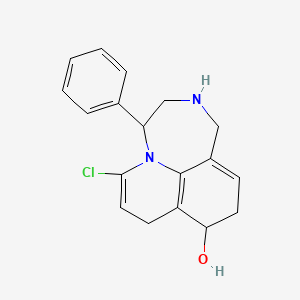![molecular formula C28H32N2O2Si2 B14484084 N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} CAS No. 66258-98-8](/img/structure/B14484084.png)
N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}: is a complex organic compound characterized by its unique structure, which includes a phenylene core and silyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of 1,4-phenylenediamine with 4-(ethenyl(dimethyl)silyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and delivery systems.
Industry: It is used in the production of high-performance materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(1,2-Phenylene)bis{4-(azidomethyl)benzamide}: This compound has a similar core structure but different functional groups, leading to distinct reactivity and applications.
N,N’-(1,4-Phenylenebis(methylene))bis(4-methoxybenzamide): Another related compound with methoxy groups instead of silyl groups.
Uniqueness
N,N’-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide} is unique due to the presence of silyl groups, which impart specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile materials.
Propiedades
Número CAS |
66258-98-8 |
|---|---|
Fórmula molecular |
C28H32N2O2Si2 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
4-[ethenyl(dimethyl)silyl]-N-[4-[[4-[ethenyl(dimethyl)silyl]benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C28H32N2O2Si2/c1-7-33(3,4)25-17-9-21(10-18-25)27(31)29-23-13-15-24(16-14-23)30-28(32)22-11-19-26(20-12-22)34(5,6)8-2/h7-20H,1-2H2,3-6H3,(H,29,31)(H,30,32) |
Clave InChI |
WAJKMSFZBQENNE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C=C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[Si](C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


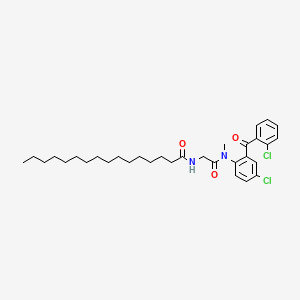

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)


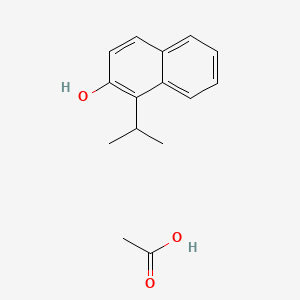

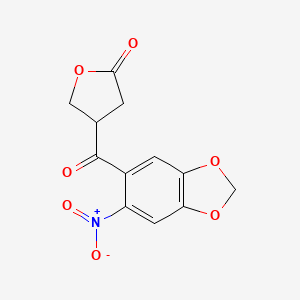


![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)

